molecular formula C12H10N2O2 B13807594 5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline CAS No. 885272-09-3

5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline

Cat. No.: B13807594
CAS No.: 885272-09-3
M. Wt: 214.22 g/mol
InChI Key: RURRBQCCPMRTRH-UHFFFAOYSA-N
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Description

5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline is an organic compound with the molecular formula C12H10N2O2. It is a derivative of isoquinoline, characterized by the presence of a nitro group at the 5th position and a partially hydrogenated ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline typically involves the nitration of 2,3-dihydro-1H-benzo[de]isoquinoline. One common method includes the reaction of 2,3-dihydro-1H-benzo[de]isoquinoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline and its derivatives involves interaction with specific molecular targets. For instance, in antitumor applications, the compound may intercalate into DNA, disrupting the replication process and leading to cell death. The nitro group plays a crucial role in the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline is unique due to its partially hydrogenated ring structure, which imparts distinct chemical and physical properties compared to fully aromatic isoquinoline derivatives.

Properties

CAS No.

885272-09-3

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline

InChI

InChI=1S/C12H10N2O2/c15-14(16)11-4-8-2-1-3-9-6-13-7-10(5-11)12(8)9/h1-5,13H,6-7H2

InChI Key

RURRBQCCPMRTRH-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC3=CC(=CC(=C23)CN1)[N+](=O)[O-]

Origin of Product

United States

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